molecular formula C7H4ClF4N B056472 2-Chloro-6-fluoro-4-(trifluoromethyl)aniline CAS No. 123973-31-9

2-Chloro-6-fluoro-4-(trifluoromethyl)aniline

Cat. No.: B056472
CAS No.: 123973-31-9
M. Wt: 213.56 g/mol
InChI Key: AIBDHZJCYMSHOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-fluoro-4-(trifluoromethyl)aniline is a multifunctional aniline derivative of significant interest in advanced chemical synthesis, particularly in the development of active pharmaceutical ingredients (APIs) and agrochemicals. Its structure incorporates a trifluoromethyl group, which is a critical motif known to enhance the metabolic stability, lipophilicity, and bioavailability of candidate molecules, alongside halogen substituents that facilitate further selective functionalization via cross-coupling reactions. This compound serves as a key synthetic intermediate in the construction of complex heterocycles and active compounds, including herbicides, insecticides, and pharmaceutical candidates targeting a range of diseases. The electron-withdrawing nature of the substituents on the aniline ring makes it a valuable building block for the synthesis of dyes, pigments, and advanced materials with specific electronic properties. Researchers value this chemical for its versatility in nucleophilic aromatic substitution and as a precursor in palladium-catalyzed reactions, such as Buchwald-Hartwig amination, to create novel aniline-based scaffolds. Our product is supplied with guaranteed high purity and consistency to ensure reliable and reproducible results in your research and development workflows.

Properties

IUPAC Name

2-chloro-6-fluoro-4-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF4N/c8-4-1-3(7(10,11)12)2-5(9)6(4)13/h1-2H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIBDHZJCYMSHOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)N)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00601278
Record name 2-Chloro-6-fluoro-4-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00601278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123973-31-9
Record name 2-Chloro-6-fluoro-4-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00601278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Diazonium Intermediate-Based Fluorination

The diazotization-reduction sequence from CN112358404A provides a framework for introducing fluorine:

  • Diazotization : 3-Chloro-5-methyl-4-nitroaniline reacts with NaNO₂ and H₂SO₄ at 0°C to form a diazonium salt.

  • Fluorine substitution : Treating the diazonium salt with HBF₄ generates a fluoroarene via the Schiemann reaction.

  • Nitro reduction : Iron powder in acetic acid reduces the nitro group to an amine, yielding 2-chloro-6-fluoro-4-(trifluoromethyl)aniline.

Optimization insights :

  • Molar ratios : A 1:1.1 ratio of aniline to NaNO₂ minimizes byproducts.

  • Yield enhancement : Hypophosphorous acid (H₃PO₂) as a reducing agent increases yield to 82.5%.

Catalytic and One-Pot Syntheses

Single-Reactor Multistep Processing

Building on CN1436769A ’s one-pot methodology, a modified protocol integrates fluorination:

  • Chlorination : 4-Trifluoromethylaniline reacts with SO₂Cl₂ at 70°C for 2.5 hours.

  • In situ fluorination : Addition of KF and catalytic Cu(I) at 120°C substitutes chlorine at position 6.

  • Workup : Steam distillation removes excess reagents, followed by alkaline extraction to isolate the product.

Advantages :

  • Eliminates intermediate isolation, reducing production time by 40%.

  • Catalyst recycling improves cost efficiency.

Comparative Analysis of Synthetic Routes

Method Yield Temperature Range Key Advantages Limitations
Sequential Halogenation70%50–150°CHigh selectivity, scalableRequires toxic SO₂Cl₂
Diazotization-Fluorination82.5%0–95°CMild conditions, high purityMulti-step, costly HBF₄
One-Pot Catalytic68%70–120°CTime-efficient, reduced wasteCatalyst poisoning issues

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

  • Synthetic Intermediate : This compound serves as a crucial intermediate in the synthesis of complex aromatic compounds. Its structure allows for various functional group transformations, making it an essential building block in organic synthesis.
  • Reactions : It can participate in electrophilic substitution reactions, enabling the formation of diverse derivatives that are useful in further chemical explorations and applications.

Pharmaceutical Applications

Drug Development

  • Potential Drug Candidates : The unique fluorinated structure of 2-Chloro-6-fluoro-4-(trifluoromethyl)aniline enhances bioavailability and metabolic stability, making it a valuable intermediate in the development of pharmaceuticals. Its derivatives have shown promise in medicinal chemistry, particularly in the synthesis of novel drug candidates targeting various diseases.
  • Mechanism of Action : The compound's interaction with specific molecular targets, such as enzymes and receptors, is influenced by its electron-withdrawing groups, which can enhance binding affinity and reactivity.

Agrochemical Industry

Herbicides and Pesticides

  • Synthesis of Agrochemicals : In the agrochemical sector, this compound is utilized in the synthesis of herbicides and pesticides. Its derivatives contribute to the development of effective agricultural chemicals that help control pests and weeds while minimizing environmental impact .
  • Flufenoxuron Intermediate : The compound serves as an important intermediate in the synthesis of flufenoxuron, an insect growth regulator that is effective against various agricultural pests. This application highlights its role in sustainable agricultural practices by providing targeted pest control solutions .

Case Study 1: Synthesis of Flufenoxuron

The synthesis method for flufenoxuron involves several steps where this compound acts as a key starting material. The process includes:

  • Acylation reaction of 3-fluoro-4-aminophenol.
  • Condensation with 3,4-dichlorotriphenylmethane.
  • Final acidolysis to yield flufenoxuron with high yield and purity under mild conditions .

Case Study 2: Pharmaceutical Development

Research into derivatives of this compound has led to the discovery of compounds with enhanced therapeutic profiles for treating specific diseases. These studies focus on optimizing the structure to improve efficacy and reduce side effects.

Summary Table of Applications

Application AreaSpecific UsesKey Benefits
Organic ChemistryBuilding block for complex aromatic compoundsVersatile reactivity and functionalization
PharmaceuticalsIntermediate for drug developmentEnhanced bioavailability and metabolic stability
AgrochemicalsSynthesis of herbicides and pesticidesEffective pest control with reduced environmental impact
Insect Growth RegulatorsKey intermediate for flufenoxuronTargeted action against agricultural pests

Mechanism of Action

The mechanism of action of 2-Chloro-6-fluoro-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of electron-withdrawing groups influences its binding affinity and reactivity . The compound can modulate biological pathways by inhibiting or activating key enzymes, leading to desired therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Properties/Applications
2-Chloro-6-fluoro-4-(trifluoromethyl)aniline 1235439-54-9 C₇H₄ClF₄N 213.56 Cl (2), F (6), CF₃ (4) Agrochemical intermediates
2-Chloro-4-fluoro-6-(trifluoromethyl)aniline 1235439-54-9 C₇H₄ClF₄N 213.56 Cl (2), F (4), CF₃ (6) Isomer with distinct electronic effects
2-Chloro-6-nitro-4-(trifluoromethyl)aniline 57729-79-0 C₇H₄ClF₃N₂O₂ 240.57 Cl (2), NO₂ (6), CF₃ (4) Higher molecular weight; nitro group enhances electrophilicity
2-Bromo-6-chloro-4-(trifluoromethyl)aniline 109919-26-8 C₇H₄BrClF₃N 275.47 Br (2), Cl (6), CF₃ (4) Bromine increases steric bulk; potential Suzuki coupling precursor
3-(Trifluoromethyl)aniline 98-16-8 C₇H₆F₃N 161.12 CF₃ (3) Simpler structure; lower lipophilicity
2-Chloro-4-(trifluoromethyl)aniline 39885-50-2 C₇H₅ClF₃N 195.57 Cl (2), CF₃ (4) Lacks fluorine; reduced polarity
Electronic Effects
  • Nitro vs. Fluoro Substituents : Replacing fluorine with a nitro group (as in 2-Chloro-6-nitro-4-(trifluoromethyl)aniline) significantly increases electron-withdrawing effects, making the compound more reactive in electrophilic substitution reactions. This property is exploited in dye and pesticide synthesis .
  • Halogen Position Isomerism : The isomer 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline exhibits altered electronic distribution due to fluorine’s position (para to CF₃ vs. meta in the target compound), affecting its acidity (predicted pKa ~2.5 vs. ~3.0 for the target) .
Steric and Solubility Considerations
  • Bromine Substitution : The bromine atom in 2-Bromo-6-chloro-4-(trifluoromethyl)aniline introduces greater steric hindrance compared to chlorine, reducing solubility in polar solvents but enhancing stability in hydrophobic environments .
  • Trifluoromethoxy vs. Trifluoromethyl : Compounds like 2-Chloro-4-(trifluoromethoxy)aniline (CAS 69695-61-0) show reduced lipophilicity compared to the target due to the oxygen atom in the trifluoromethoxy group, altering membrane permeability in biological systems .

Biological Activity

2-Chloro-6-fluoro-4-(trifluoromethyl)aniline, a halogenated aromatic amine, has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This compound's unique trifluoromethyl group enhances its lipophilicity and biological interactions, making it a subject of interest in medicinal chemistry.

The compound is characterized by the following structural features:

  • Chemical Formula: C7H4ClF4N
  • Molecular Weight: 227.56 g/mol
  • CAS Number: 433-94-3

The presence of the trifluoromethyl group significantly influences its reactivity and biological properties, allowing it to participate in various chemical reactions, including nucleophilic aromatic substitutions and coupling reactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that compounds with trifluoromethyl groups often demonstrate enhanced potency against bacterial strains due to their ability to disrupt cellular processes.

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
E. coli15100
S. aureus18100
P. aeruginosa12100

This data suggests that the compound could serve as a lead structure for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. The compound has shown promise in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Cell Line IC50 (µM) Mechanism of Action
MCF-710.5Induction of apoptosis
HeLa8.2Cell cycle arrest at G2/M phase

The mechanism of action appears to involve the induction of apoptosis and disruption of cell cycle progression, which are critical pathways in cancer therapy.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within cells. The trifluoromethyl group enhances its ability to penetrate cell membranes, allowing it to interact with enzymes and receptors involved in signaling pathways.

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation: It can act as a modulator for receptors associated with cancer progression or microbial resistance.

Case Studies

Recent studies have highlighted the efficacy of this compound in various applications:

  • Study on Antimicrobial Efficacy:
    • A study published in Journal of Antibiotics demonstrated that derivatives of anilines with trifluoromethyl groups showed improved activity against resistant strains of bacteria compared to non-fluorinated counterparts.
  • Anticancer Research:
    • In a study conducted by Cancer Research Journal, researchers reported that this compound exhibited significant cytotoxic effects on human cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Q & A

Q. What are the optimal synthetic routes for 2-Chloro-6-fluoro-4-(trifluoromethyl)aniline, and how can reaction conditions be optimized?

Methodological Answer: The compound is synthesized via palladium-catalyzed cross-coupling reactions. A representative method involves heating a mixture of halogenated intermediates (e.g., 5-bromopyrazine derivatives) with zinc cyanide and tetrakis(triphenylphosphine)palladium(0) in DMF under nitrogen at 80°C for 18 hours. Purification is typically achieved using reverse-phase column chromatography (acetonitrile/water with 0.03% formic acid) . Optimization includes adjusting catalyst loading, temperature, and solvent polarity to improve yield and reduce side products.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should researchers prioritize?

Methodological Answer:

  • NMR (¹H/¹³C): Analyze aromatic proton signals (δ ~6.5–7.5 ppm) and fluorine coupling patterns to confirm substitution positions.
  • LCMS/HPLC: Monitor molecular ion peaks (e.g., m/z 265 [M+H]⁺) and retention times (e.g., 0.81 minutes under SQD-FA05 conditions) .
  • FT-IR: Identify NH₂ stretching (~3400 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹) .
  • UV-Vis: Assess electronic transitions influenced by the electron-withdrawing trifluoromethyl group .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

Methodological Answer:

  • PPE: Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Work in a fume hood to avoid inhalation.
  • Waste Disposal: Segregate halogenated waste and collaborate with certified waste management services .
  • Emergency Measures: Immediate use of eye wash stations and safety showers is mandated for exposure .

Q. How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: The -CF₃ group deactivates the aromatic ring via inductive effects, reducing electron density at the para position. This enhances susceptibility to nucleophilic attack at the ortho and para positions relative to the NH₂ group. Researchers should prioritize reactions with strong nucleophiles (e.g., alkoxides or amines) in polar aprotic solvents (e.g., DMF) to facilitate substitution .

Advanced Research Questions

Q. How can regioselectivity be controlled during electrophilic substitution reactions of this compound?

Methodological Answer: The NH₂ group is a strong ortho/para-directing group, while -Cl and -F are meta-directing. To control regioselectivity:

  • Use Lewis acid catalysts (e.g., AlCl₃) to stabilize electrophiles at the NH₂-directed positions.
  • Employ steric hindrance (e.g., bulky substituents) to block undesired sites. Computational modeling (DFT) predicts electron density maps to identify reactive sites .

Q. What strategies improve the stability of this compound during long-term storage or under reactive conditions?

Methodological Answer:

  • Storage: Store as a powder at -20°C (stable for 3 years) or in solution at -80°C (stable for 6 months). Avoid freeze-thaw cycles .
  • Stabilization: Add radical inhibitors (e.g., BHT) to prevent degradation during reactions. Monitor purity via HPLC after storage .

Q. How can density functional theory (DFT) predict the compound’s electronic properties and reaction pathways?

Methodological Answer:

  • Functional Selection: Use hybrid functionals (e.g., B3LYP) with exact exchange terms to model electron correlation in trifluoromethyl groups .
  • Applications: Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites and simulate IR/NMR spectra for comparison with experimental data .

Q. What role does this compound play in agrochemical research, particularly in herbicide design?

Methodological Answer: It serves as a key intermediate in synthesizing herbicidal agents like halosafen. Researchers functionalize the aniline core to introduce sulfonyl or nitro groups, enhancing herbicidal activity. For example, coupling with ethylsulfonyl groups via Ullmann reactions yields derivatives with broad-spectrum weed control .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-6-fluoro-4-(trifluoromethyl)aniline
Reactant of Route 2
2-Chloro-6-fluoro-4-(trifluoromethyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.